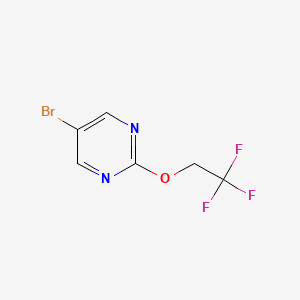

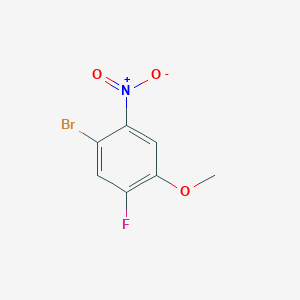

![molecular formula C6H2BrClN2S B1289557 6-Brom-4-chlor-thieno[3,2-d]pyrimidin CAS No. 225385-03-5](/img/structure/B1289557.png)

6-Brom-4-chlor-thieno[3,2-d]pyrimidin

Übersicht

Beschreibung

6-Bromo-4-chlorothieno[3,2-D]pyrimidine (BCTP) is a heterocyclic compound with a unique structure, containing a fused ring system of three pyrimidine and two thiophene rings. BCTP is a relatively new compound, first synthesized in the late 1990s by a group of researchers at the University of California, Berkeley. Since then, it has become an important tool in many areas of scientific research, particularly in the fields of biochemistry, pharmacology, and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Mittel

Das Thienopyrimidin-Gerüst wurde auf seine antimikrobiellen Eigenschaften untersucht. Forscher haben Derivate von 6-Brom-4-chlor-thieno[2,3-d]pyrimidin als potenzielle antibakterielle und antimykotische Mittel untersucht . Diese Verbindungen können gegen verschiedene Krankheitserreger aktiv sein und sind daher wertvoll zur Bekämpfung von Infektionen.

Antivirale Mittel

Viren stellen erhebliche Herausforderungen für die Gesundheit dar, und es werden ständig neue antivirale Mittel gesucht. Der Thienopyrimidin-Kern wurde auf sein Potenzial zur Behandlung von Virusinfektionen untersucht. Forscher haben Derivate von 6-Brom-4-chlor-thieno[2,3-d]pyrimidin als Anti-HIV-Mittel und für andere Viruserkrankungen untersucht . Ihre Wirkungsweise und Wirksamkeit gegen bestimmte Viren sind Gegenstand aktiver Forschung.

Adenosin A2A-Rezeptor-Antagonisten

Adenosin-Rezeptoren spielen eine entscheidende Rolle in verschiedenen physiologischen Prozessen. Einige Derivate von 6-Brom-4-chlor-thieno[2,3-d]pyrimidin wirken als Adenosin A2A-Rezeptor-Antagonisten. Diese Verbindungen werden auf ihr Potenzial zur Behandlung neurodegenerativer Erkrankungen, einschließlich der Parkinson-Krankheit, untersucht . Ihre Fähigkeit, die Adenosin-Signalübertragung zu modulieren, macht sie zu vielversprechenden Kandidaten.

Immunsuppressive Mittel

Im Bereich der Immunologie haben Forscher die immunsuppressiven Eigenschaften von Thienopyrimidin-Derivaten untersucht. Einige Verbindungen, die mit 6-Brom-4-chlor-thieno[2,3-d]pyrimidin verwandt sind, zeigen immunmodulatorische Wirkungen, die bei Autoimmunerkrankungen oder Organtransplantationen wertvoll sein könnten . Das Verständnis ihrer Wirkmechanismen und Sicherheitsprofile ist für die klinische Anwendung unerlässlich.

Knochenkrankheitsbehandlung (Osteoporose)

Das Thienopyrimidin-Gerüst wurde auch auf sein Potenzial zur Behandlung von Knochenkrankheiten, einschließlich Osteoporose, untersucht. Forscher haben Derivate von 6-Brom-4-chlor-thieno[2,3-d]pyrimidin als Knochen-Targeting-Mittel untersucht . Diese Verbindungen können die Knochendichte erhöhen oder den Knochenabbau hemmen und so neue therapeutische Wege eröffnen.

Antikrebsmittel

Die Krebsforschung profitiert von neuartigen Verbindungen mit selektiver Antikrebsaktivität. Einige Derivate von 6-Brom-4-chlor-thieno[2,3-d]pyrimidin haben sich als potenzielle Antikrebsmittel gezeigt . Ihre Wirkmechanismen, Zielspezifität und präklinische Wirksamkeit sind Gegenstand laufender Forschung. Die Forscher zielen darauf ab, Verbindungen zu entwickeln, die selektiv das Wachstum von Krebszellen hemmen, während gesunde Zellen geschont werden.

Safety and Hazards

Zukünftige Richtungen

Thienopyrimidines, including 6-Bromo-4-chlorothieno[3,2-D]pyrimidine, have a wide range of pharmacological effects and are frequently used in medicinal chemistry . They have potential applications in the treatment of various diseases, including antimicrobial, antifungal, antiviral, bone diseases including osteoporosis, Parkinson’s disease, HIV, immunosuppressive, and anticancer agents . Therefore, the future directions of this compound could involve further exploration of these applications.

Wirkmechanismus

Target of Action

It is known that the thienopyrimidine scaffold, to which this compound belongs, is frequently used in medicinal chemistry for a variety of targets, including antimicrobial, antifungal, antiviral, bone disease treatment, adenosine a2a receptor antagonists for parkinson’s disease, antihiv agents, immunosuppressive agents, and anticancer agents .

Mode of Action

The thienopyrimidine core, which this compound possesses, is known for its structural similarity to purines . This allows it to interact with a variety of biological targets, potentially influencing their function.

Biochemische Analyse

Biochemical Properties

6-Bromo-4-chlorothieno[3,2-D]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as an adenosine A2A receptor antagonist, which is relevant for the treatment of Parkinson’s disease . Additionally, it has been identified as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in cancer therapy . The interactions between 6-Bromo-4-chlorothieno[3,2-D]pyrimidine and these biomolecules involve binding to specific active sites, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as an EGFR-TK inhibitor, it can disrupt the signaling pathways that promote cell proliferation and survival, thereby exerting anticancer effects . Furthermore, its role as an adenosine A2A receptor antagonist can impact neurotransmission and neuroprotection, which is beneficial in neurodegenerative diseases like Parkinson’s .

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine involves its binding interactions with specific biomolecules. By binding to the active sites of enzymes such as EGFR-TK, it inhibits their activity, leading to a reduction in cell proliferation and survival signals . Similarly, its interaction with adenosine A2A receptors results in the modulation of neurotransmitter release and neuroprotective effects . These binding interactions are crucial for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that when stored as a solid at -18°C in dark bottles, 6-Bromo-4-chlorothieno[3,2-D]pyrimidine remains stable for over a year without noticeable decomposition . This stability is essential for its consistent performance in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, the compound’s anticancer activity as an EGFR-TK inhibitor may be dose-dependent, with higher doses leading to more pronounced inhibition of tumor growth . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Bromo-4-chlorothieno[3,2-D]pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic pathways are essential for the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For example, its interaction with membrane transporters can influence its localization and accumulation in target tissues . Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its localization to the nucleus or mitochondria can influence its interactions with nuclear receptors or mitochondrial enzymes, respectively . These localization patterns are important for the compound’s biological effects.

Eigenschaften

IUPAC Name |

6-bromo-4-chlorothieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKAKJGOZXERRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1N=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593326 | |

| Record name | 6-Bromo-4-chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225385-03-5 | |

| Record name | 6-Bromo-4-chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-chlorothieno[3,2-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)

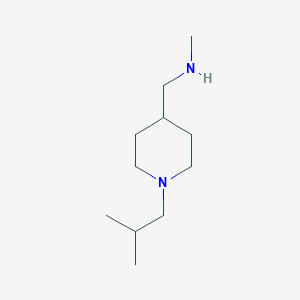

![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)

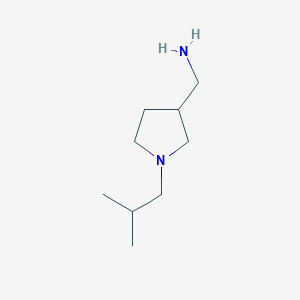

![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)

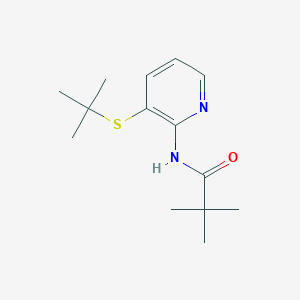

![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)